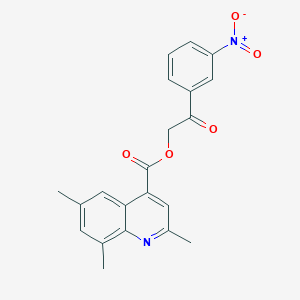![molecular formula C18H18N4O3 B4718430 N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide
Overview
Description
N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide, commonly known as AMBMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of AMBMP is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. AMBMP has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
AMBMP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, AMBMP has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
AMBMP has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, the main limitation is its cost, which can be a barrier to its widespread use in research.
Future Directions
There are many future directions for AMBMP research, including:
1. Development of more efficient synthesis methods to reduce the cost of the compound.
2. Investigation of the potential use of AMBMP in combination with other therapeutic agents to enhance its efficacy.
3. Exploration of the therapeutic potential of AMBMP in other diseases, such as cardiovascular disease and diabetes.
4. Further elucidation of the mechanism of action of AMBMP to better understand its therapeutic potential.
5. Investigation of the pharmacokinetics and pharmacodynamics of AMBMP to optimize dosing regimens.
Conclusion
In conclusion, AMBMP is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research directions include the development of more efficient synthesis methods, investigation of its potential use in combination with other therapeutic agents, and exploration of its therapeutic potential in other diseases.
Scientific Research Applications
AMBMP has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, AMBMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that AMBMP can reduce inflammation by inhibiting the activation of NF-κB and COX-2. In neurodegenerative disorder research, AMBMP has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
N-(2-acetamido-5-methoxyphenyl)-2-(benzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)20-14-8-7-13(25-2)9-16(14)21-18(24)10-22-11-19-15-5-3-4-6-17(15)22/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVRBWAYPBRBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate](/img/structure/B4718353.png)
![5-methyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4718355.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4718356.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B4718370.png)

![ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4718377.png)
![ethyl 5-acetyl-2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4718388.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4718395.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B4718403.png)

![3-{4-[(isopropylamino)sulfonyl]phenyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B4718424.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)